alpha,beta-Dihydroxanthohumol

Übersicht

Beschreibung

Dihydroxanthohumol ist ein Prenylflavonoid, das aus den weiblichen Blüten der Hopfenpflanze (Humulus lupulus L.) der Familie der Cannabaceae stammt . Es ist eine bioaktive Verbindung mit potenziellen pharmakologischen Aktivitäten, einschließlich entzündungshemmender, krebshemmender, antioxidativer und antidiabetischer Eigenschaften . Dihydroxanthohumol ist ein Derivat von Xanthohumol, das für seine vielfältigen biologischen Eigenschaften bekannt ist .

Vorbereitungsmethoden

Dihydroxanthohumol kann aus Xanthohumol durch verschiedene chemische Reaktionen synthetisiert werden. Ein Verfahren beinhaltet die Biotransformation von Xanthohumol unter Verwendung von Pilzen wie Fusarium tricinctum . Ein anderer Ansatz ist die chemische Modifikation von Xanthohumol, die die Addition von Hydroxylgruppen an die Xanthohumolstruktur umfasst . Industrielle Produktionsverfahren umfassen typischerweise die Extraktion von Xanthohumol aus Hopfen, gefolgt von seiner chemischen Umwandlung zu Dihydroxanthohumol .

Chemische Reaktionsanalyse

Dihydroxanthohumol durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Dihydroxanthohumol zur Bildung von Tetrahydroxanthohumol führen .

Wissenschaftliche Forschungsanwendungen

Dihydroxanthohumol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es auf sein Potenzial als natürliches Antioxidans und seine Fähigkeit, die Produktion von Stickstoffmonoxid zu hemmen, untersucht . In der Biologie wird Dihydroxanthohumol auf seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht . In der Medizin wird es auf seine potenzielle Verwendung bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Diabetes, untersucht . In der Industrie wird Dihydroxanthohumol bei der Herstellung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet .

Wirkmechanismus

Der Wirkmechanismus von Dihydroxanthohumol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Aktivität von Cytochrom-P450-Enzymen hemmt, die an der metabolischen Aktivierung von Prokarzinogenen beteiligt sind . Dihydroxanthohumol aktiviert auch den Nrf2-Signalweg (Nuclear factor erythroid 2-related factor 2), was zur Induktion von antioxidativen Enzymen führt . Darüber hinaus hemmt es den NF-κB-Signalweg (Nuclear factor kappa-light-chain-enhancer of activated B cells), reduziert Entzündungen und fördert den apoptotischen Zelltod .

Analyse Chemischer Reaktionen

Dihydroxanthohumol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dihydroxanthohumol can lead to the formation of tetrahydroxanthohumol .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action

Alpha, beta-dihydroxanthohumol has been demonstrated to exhibit significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including canine lymphoma and leukemia. In a study, DXN was shown to decrease the expression of the anti-apoptotic protein Bcl-2, which is crucial for cancer cell survival. This downregulation was associated with increased reactive oxygen species (ROS) production and changes in mitochondrial potential, leading to enhanced apoptotic cell death .

Case Study: Canine Cancer Models

A study focused on the effects of DXN on canine cancer cell lines revealed that it effectively induced apoptosis in B-cell leukemia and lymphoma cells. The compound displayed an IC50 value indicating its potency in inhibiting cell proliferation. The results suggest that DXN could serve as a promising candidate for developing new cancer therapies for both humans and canines due to the similarities in disease progression .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Alpha, beta-Dihydroxanthohumol | 3-10 | Induces apoptosis |

| Xanthohumol | 5-40 | Increases apoptotic cells |

Microbiota Modulation

Alpha, beta-dihydroxanthohumol plays a role in modulating gut microbiota composition. In studies involving high-fat diet-induced dysbiosis in mice, DXN was found to significantly alter the microbiota profile. These changes were linked to reductions in microbiota-derived secondary bile acids, suggesting a potential mechanism by which DXN exerts its bioactive effects .

Implications for Health

The modulation of gut microbiota by DXN could have implications for treating metabolic disorders and obesity. By influencing the gut ecology, DXN may help restore balance and improve overall health outcomes in individuals with dysbiosis .

Anti-Obesity Properties

Research indicates that alpha, beta-dihydroxanthohumol has pronounced anti-obesogenic effects. In murine models subjected to high-fat diets, DXN demonstrated superior efficacy compared to its parent compound xanthohumol in reducing weight gain and fat accumulation .

Mechanisms Involved

The anti-obesity effects are believed to stem from the compound's ability to modulate lipid metabolism and improve insulin sensitivity. This makes DXN a candidate for further exploration as a therapeutic agent against obesity-related conditions.

Antimicrobial Activity

DXN has also been evaluated for its antimicrobial properties against various pathogens. It has shown effectiveness against anaerobic bacteria such as Bacteroides fragilis, Clostridium perfringens, and Clostridioides difficile. These findings highlight its potential use as a natural antimicrobial agent .

Wirkmechanismus

The mechanism of action of dihydroxanthohumol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolic activation of procarcinogens . Dihydroxanthohumol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes . Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptotic cell death .

Vergleich Mit ähnlichen Verbindungen

Dihydroxanthohumol ähnelt anderen Prenylflavonoiden wie Xanthohumol, Isoxanthohumol und 8-Prenylnaringenin . Es ist einzigartig in seinem spezifischen Hydroxylierungsmuster, das zu seinen unterschiedlichen biologischen Aktivitäten beiträgt . Im Vergleich zu Xanthohumol hat Dihydroxanthohumol in vivo höhere Gewebskonzentrationen und eine größere Stabilität gezeigt . Isoxanthohumol und 8-Prenylnaringenin zeigen ebenfalls krebshemmende Eigenschaften, aber ihre Wirkmechanismen und Potenzen unterscheiden sich von denen von Dihydroxanthohumol .

Biologische Aktivität

Alpha,beta-Dihydroxanthohumol (2HXN) is a prenylated flavonoid derived from hops (Humulus lupulus), known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment, metabolic disorders, and antioxidant activity. This article reviews the current understanding of the biological activity of this compound, supported by various research findings and case studies.

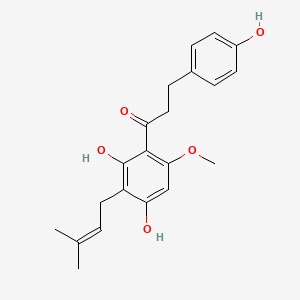

Chemical Structure and Properties

This compound is structurally related to xanthohumol, another prominent flavonoid found in hops. The chemical structure of 2HXN features hydroxyl groups that enhance its reactivity and biological interactions. Its ability to inhibit certain enzymes and modulate signaling pathways contributes to its pharmacological properties.

1. Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro studies demonstrated that 2HXN has a low IC50 value against various cancer cell lines, indicating potent antiproliferative effects. Specifically, it showed remarkable activity against the MCF7 human breast cancer cell line, comparable to or exceeding that of standard chemotherapeutics like cisplatin .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Higher |

| A2780cis (Ovarian Cancer) | 6.5 | Comparable |

| PC-3 (Prostate Cancer) | 8.0 | Lower |

2. Metabolic Effects

Research has shown that this compound can improve metabolic parameters in animal models, particularly those subjected to high-fat diets. In a study involving C57BL/6J mice, administration of 2HXN resulted in improved glucose tolerance and reduced insulin resistance as measured by the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) .

Table 2: Metabolic Effects of this compound

| Treatment Group | HOMA-IR Reduction (%) | Plasma Leptin Reduction (%) |

|---|---|---|

| Control | - | - |

| Xanthohumol | 15 | 20 |

| This compound | 25 | 26 |

3. Antioxidant Activity

This compound has shown strong antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS). This activity is crucial for reducing oxidative stress, which is linked to various chronic diseases including cancer and metabolic syndrome . The compound's interaction with oxidoreductases further supports its role as an antioxidant .

The biological activities of this compound are mediated through several mechanisms:

- Apoptosis Induction : Studies indicate that 2HXN can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 . This mechanism is particularly relevant in the context of canine lymphoma and leukemia cell lines.

- Enzyme Inhibition : this compound inhibits cytochrome P450 enzymes involved in the metabolic activation of procarcinogens, thereby potentially reducing cancer risk .

- Improvement of Mitochondrial Function : In muscle cells treated with 2HXN, enhanced mitochondrial respiration was observed, which may contribute to improved energy metabolism and reduced fat accumulation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Canine Leukemia Treatment : A study found that derivatives of xanthohumol, including this compound, effectively induced apoptosis in canine leukemia cells, suggesting potential use in veterinary oncology .

- Metabolic Syndrome : In a model of metabolic syndrome, mice treated with this compound exhibited significant improvements in glucose metabolism and reduced markers of inflammation compared to controls .

Eigenschaften

IUPAC Name |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-6,8-9,12,22,24-25H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCZHIDEDUTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102448-00-0 | |

| Record name | α,β-Dihydroxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102448-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,beta-Dihydroxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.